molecular formula C11H8N2O4 B1615485 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione CAS No. 61294-20-0

1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione

Cat. No. B1615485
CAS RN: 61294-20-0
M. Wt: 232.19 g/mol
InChI Key: UNJCZKYOAQGDIQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves looking at how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction.



Molecular Structure Analysis

This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This would look at what reactions the compound undergoes, including its reactivity and what products are formed.



Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, and stability.


Scientific Research Applications

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have been investigated for their efficacy as corrosion inhibitors. In a study by Zarrouk et al. (2015), derivatives such as 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione were synthesized and tested against carbon steel corrosion in a hydrochloric acid medium. These compounds showed good inhibition efficiency, which increased with concentration. The adsorption of these derivatives on the steel surface was found to follow Langmuir's adsorption isotherm, indicating chemisorption as the primary mechanism. This suggests potential applications of similar 1H-pyrrole-2,5-dione derivatives in corrosion prevention technologies (Zarrouk et al., 2015).

Organic Electronics and Polymer Solar Cells

Research by Hu et al. (2015) on the development of a novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) for use as an electron transport layer (ETL) in inverted polymer solar cells highlights the importance of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives in electronic applications. The study emphasizes the high conductivity and electron mobility of the DPP backbone, indicating the potential of 1H-pyrrole-2,5-dione derivatives in enhancing the performance of polymer solar cells (Hu et al., 2015).

Glycolic Acid Oxidase Inhibition

A study conducted by Rooney et al. (1983) on a series of novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives investigated their role as inhibitors of glycolic acid oxidase (GAO). These compounds, especially those with large lipophilic 4-substituents, were found to be potent, competitive inhibitors, suggesting the potential therapeutic applications of similar 1H-pyrrole-2,5-dione derivatives in conditions associated with abnormal glycolic acid oxidase activity (Rooney et al., 1983).

Safety And Hazards

This would look at any potential dangers in handling the compound, such as toxicity or flammability.


Future Directions

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properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-7-2-3-8(13(16)17)6-9(7)12-10(14)4-5-11(12)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJCZKYOAQGDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351743
Record name 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione

CAS RN

61294-20-0
Record name 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-NITRO-ORTHO-TOLYL)-MALEIMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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